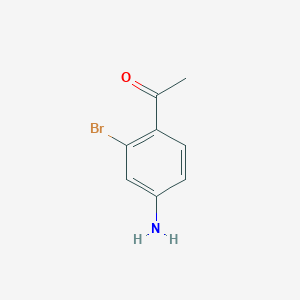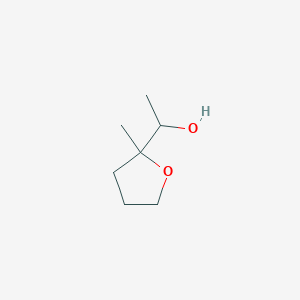
1-(4-Amino-2-bromophenyl)ethanone
Overview
Description
“1-(4-Amino-2-bromophenyl)ethanone” is a chemical compound with the molecular formula C8H8BrNO . It is also known by other names such as “2-Amino-1-(4-bromophenyl)ethanone” and "Ethanone, 2-amino-1-(4-bromophenyl)-" . It has an average mass of 214.059 Da and a monoisotopic mass of 212.978912 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and eight carbon © and hydrogen (H) atoms . The exact 3D structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis
“this compound” appears as yellow to brown solid . It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, but insoluble in water . It is easy to volatilize with water vapor .Scientific Research Applications
Pyrolysis Products Identification
The stability of certain psychoactive substances when exposed to heat was investigated, leading to the identification of pyrolysis products. This research is relevant for understanding the potential inhalation of unknown substances with unknown toxicity (Kelly B Texter et al., 2018).
Synthetic Routes and Chemical Synthesis
Research has been conducted on the synthesis of novel compounds, including the development of thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moiety. Such compounds exhibit potential for anticancer activities, showcasing the application of 1-(4-Amino-2-bromophenyl)ethanone in the synthesis of bioactive molecules (S. Hessien et al., 2009).
Molecular Structure Analysis
Studies have also focused on understanding the molecular structure, vibrational frequencies, and spectroscopic properties of related compounds. Such analyses are crucial for the development of new materials and the understanding of their chemical behavior (Y. Mary et al., 2015).
Antimicrobial and Antitumor Activities
The synthesis of Schiff bases using derivatives of similar compounds and their antimicrobial activities have been explored. This indicates the potential use of this compound derivatives in developing new antimicrobial agents (Divyaraj Puthran et al., 2019). Additionally, some compounds have shown antitumor activities, suggesting their utility in cancer research (R. Ramadan et al., 2014).
Quantum Chemical Parameters Analysis
The study of quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of certain derivatives further exemplifies the application of this compound in materials science, offering insights into the development of corrosion inhibitors (S. Kaya et al., 2016).
Safety and Hazards
“1-(4-Amino-2-bromophenyl)ethanone” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and ensure adequate ventilation . In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-(4-amino-2-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFEOKSKAIEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)





![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)